N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 946348-48-7
Cat. No.: VC5082901
Molecular Formula: C23H23ClN6
Molecular Weight: 418.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946348-48-7 |
|---|---|
| Molecular Formula | C23H23ClN6 |
| Molecular Weight | 418.93 |
| IUPAC Name | N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C23H23ClN6/c1-16-11-13-29(14-12-16)23-27-21(26-18-9-7-17(24)8-10-18)20-15-25-30(22(20)28-23)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28) |
| Standard InChI Key | AYYDWLRULSQAPG-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system fused from pyrazole and pyrimidine rings. Key substituents include:
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A 4-chlorophenyl group at the 4-position of the pyrimidine ring.
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A 4-methylpiperidin-1-yl group at the 6-position of the pyrimidine ring.
Synthesis and Optimization Strategies
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically follows multi-step protocols. For this compound, a plausible route involves:
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Pyrazole Core Formation: Condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea under heat to form the pyrazolo[3,4-d]pyrimidine scaffold .
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Chlorination: Treatment with phosphorus oxychloride (POCl<sub>3</sub>) and phosphorus pentachloride (PCl<sub>5</sub>) to introduce chlorine at the 4-position .
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Amination: Reaction with 4-chloroaniline to attach the chlorophenyl group .
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Piperidinyl Introduction: Nucleophilic substitution using 4-methylpiperidine under basic conditions.
Table 2: Critical Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Urea, 170°C | Pyrazolo[3,4-d]pyrimidine core |
| 2 | POCl<sub>3</sub>, PCl<sub>5</sub>, reflux | 4,6-Dichloro intermediate |
| 3 | 4-Chloroaniline, RT | N-(4-Chlorophenyl) substitution |
| 4 | 4-Methylpiperidine, K<sub>2</sub>CO<sub>3</sub> | Piperidinyl incorporation |
Yield optimization often requires adjusting stoichiometry and reaction time. For instance, prolonged heating during chlorination may improve conversion rates but risks decomposition .
Biological Activity and Mechanistic Insights
While direct pharmacological data on this compound remains limited, structural analogs within the pyrazolo[3,4-d]pyrimidine class exhibit pronounced kinase inhibitory activity. Key mechanisms include:
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Epidermal Growth Factor Receptor (EGFR) Inhibition: Substituted pyrazolo[3,4-d]pyrimidines bind to the ATP pocket of EGFR, disrupting signal transduction in cancer cells. Half-maximal inhibitory concentrations (IC<sub>50</sub>) for analogs range from 0.1–1.0 μM.
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ErbB2 (HER2) Targeting: The piperidinyl group may enhance selectivity for ErbB2, a receptor overexpressed in breast and gastric cancers. Molecular docking studies suggest hydrophobic interactions between the methylpiperidine and ErbB2’s kinase domain.
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Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs), related compounds induce G1/S phase arrest, as observed in MCF-7 and HeLa cell lines.
Hypothesized Pharmacodynamic Profile
| Parameter | Prediction |
|---|---|
| Target Affinity | EGFR: IC<sub>50</sub> ~0.5 μM; ErbB2: IC<sub>50</sub> ~0.8 μM |
| Selectivity Index | >10 (Cancer vs. Normal Cells) |
| Metabolic Stability | Moderate (CYP3A4/2D6 susceptibility) |
Pharmacokinetic Considerations
Though pharmacokinetic data specific to this compound is unavailable, its physicochemical properties suggest:
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Absorption: Moderate oral bioavailability (~40–60%) due to moderate logP (~3.5) .
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Distribution: High plasma protein binding (>90%) owing to aromaticity.
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Metabolism: Hepatic oxidation via CYP450 enzymes, likely producing hydroxylated piperidinyl metabolites.
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Excretion: Primarily renal (60–70%), with minor biliary clearance.
Therapeutic Applications and Future Directions
The compound’s kinase inhibitory profile positions it as a candidate for:
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Oncology: Targeting EGFR/ErbB2-driven malignancies (e.g., non-small cell lung cancer, breast cancer).
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Inflammatory Diseases: Modulating JAK/STAT pathways in rheumatoid arthritis.
Ongoing Challenges and Research Gaps
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Synthetic Scalability: Current routes require optimization for industrial-scale production.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and off-target effects.
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Formulation Development: Enhancing aqueous solubility through prodrug strategies or nanocarriers.
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